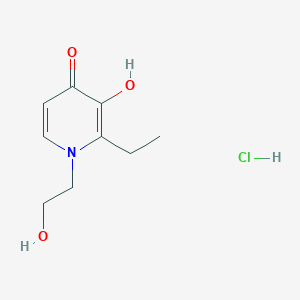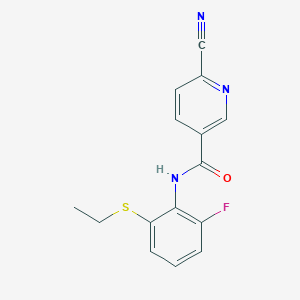
6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years for its potential application in cancer treatment. This compound is a type of kinase inhibitor that specifically targets Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of various types of cancer.
作用機序
6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide works by specifically targeting BTK, which is a critical enzyme involved in the development and progression of cancer. BTK is responsible for activating several signaling pathways that promote cell growth and proliferation, and its inhibition by this compound results in the suppression of these pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cancer cell growth and proliferation, and the enhancement of other cancer treatments. Additionally, it has been observed to have minimal toxicity and side effects, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, its minimal toxicity and side effects make it a safe and effective option for cancer treatment. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.
将来の方向性
There are several potential future directions for the research and development of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide. One area of focus is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its effectiveness in clinical applications. Additionally, further studies are needed to explore its potential application in combination with other cancer treatments, as well as its effectiveness in treating other types of cancer. Finally, the development of more potent and selective BTK inhibitors based on the structure of this compound may lead to the discovery of even more effective cancer treatments.
合成法
The synthesis of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide involves several steps, including the reaction of 2-ethylsulfanyl-6-fluoroaniline with 3-pyridinecarboxylic acid, followed by the addition of cyanogen bromide and subsequent purification to obtain the final product. The purity and quality of the synthesized compound are critical for its effectiveness in scientific research.
科学的研究の応用
6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including various types of lymphoma, leukemia, and solid tumors. Additionally, it has been observed to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
6-cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-2-21-13-5-3-4-12(16)14(13)19-15(20)10-6-7-11(8-17)18-9-10/h3-7,9H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAVNNRSWHVKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1NC(=O)C2=CN=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

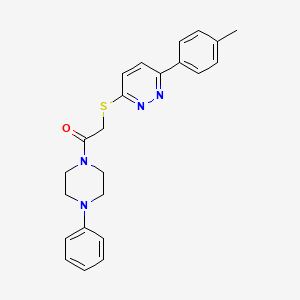
![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2773165.png)
![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773166.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2773167.png)


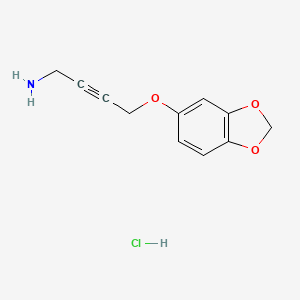
![(2R,3R)-N-[(1R)-1-Cyano-2-methylpropyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2773174.png)

![[3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2773176.png)
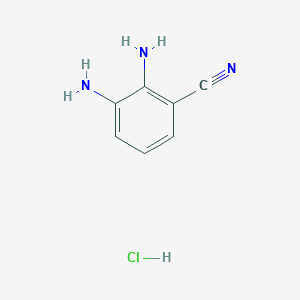
![2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2773183.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2773184.png)
